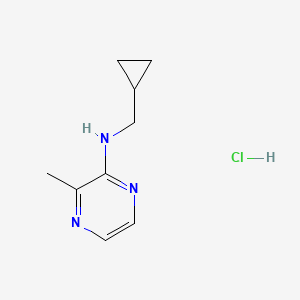

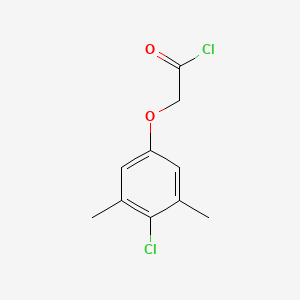

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

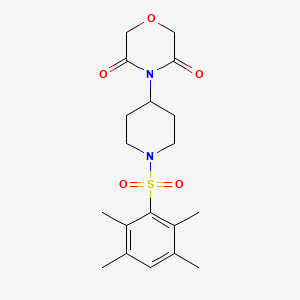

“N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride” is a chemical compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . The compound also contains a pyrazine ring, which is a type of aromatic heterocyclic organic compound . The empirical formula for a similar compound, cyclopropyl-methyl-amine hydrochloride, is C4H10ClN .

Synthesis Analysis

The synthesis of compounds containing a cyclopropyl group often involves a cyclopropanation reaction . A process for preparing cyclopropylamine from γ-butyrolactone has been described, which involves several steps including the formation of a hindered cyclopropanecarboxylate ester . Another method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .Molecular Structure Analysis

The cyclopropyl group in the compound has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation .Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible . This is explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride is a compound that can be involved in the synthesis of various biologically active molecules. Research has shown the potential of related compounds in synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated inhibition effects against human breast and liver carcinoma cell lines, showcasing their potential as antitumor agents. These compounds have also shown promising antimicrobial activities, highlighting their dual-use potential in medicinal chemistry S. Riyadh, 2011.

Catalytic Applications

The compound under discussion is relevant in catalysis, particularly in the context of N-substituted nicotinamide and pyridyl-glyoxylamide synthesis. It demonstrates the versatility of palladium-catalyzed aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This method allows for the efficient synthesis of compounds of potential biological importance through simple and double carbon monoxide insertions A. Takács, B. Jakab, A. Petz, L. Kollár, 2007.

Mechanistic Probes

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine hydrochloride and its derivatives serve as valuable mechanistic probes in chemical reactions. For instance, the study of cyclopropylamines' N-dealkylation by enzymes like horseradish peroxidase has provided insight into the cyclopropyl group's fate upon N-dealkylation, offering a deeper understanding of the enzymatic reaction mechanisms involved C. L. Shaffer, M. Morton, R. Hanzlik, 2001.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-3-methylpyrazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-9(11-5-4-10-7)12-6-8-2-3-8;/h4-5,8H,2-3,6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUQITRGMOOFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

![ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2769567.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)